N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC15040203
Molecular Formula: C21H25N7
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N7 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 2-N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C21H25N7/c1-16-7-5-6-10-18(16)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |
| Standard InChI Key | CDIHHIJKEHTGQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Introduction
N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a triazine core structure. This compound is of significant interest in medicinal chemistry due to its unique combination of functional groups, including a piperazine moiety and a 2-methylphenyl group, which enhance its chemical properties and biological activity.
Synthesis
The synthesis of N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. While specific synthesis details for this compound are not provided in the search results, similar triazine compounds are often synthesized using methods involving the condensation of cyanoguanidine, aromatic aldehydes, and arylamines, followed by rearrangement and aromatization steps .
Biological Activity
N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has demonstrated significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cancer therapy. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM.
| Cancer Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 45-97 |
| HCT-116 (Colon Cancer) | 45-97 |
Mechanism of Action
The mechanism of action involves disruption of cell cycle progression and induction of apoptosis in tumor cells. Molecular docking studies indicate that the compound effectively binds to the active site of CDK2, stabilized by essential hydrogen bonds.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine. For example, N-(4-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin lacks the 2-methyl substitution, while 1-methyl-N-(phenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin has different substitution patterns.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin | Similar core structure | CDK2 inhibition | Lacks 2-methyl substitution |
| 1-methyl-N-(phenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin | Similar core structure | Anticancer activity against MCF7 | Different substitution patterns |
| N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin | Different substituents | Potential anti-cancer activity | Fluorine substitution enhances lipophilicity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume